6,9,12,15,18-Heneicosapentaynal

Description

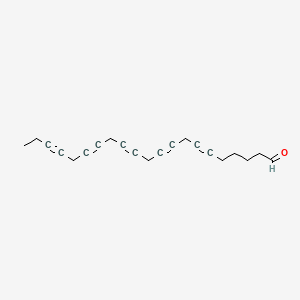

6,9,12,15,18-Heneicosapentaynal is a 21-carbon polyunsaturated aldehyde characterized by five conjugated triple bonds at positions 6, 9, 12, 15, and 18, and a terminal aldehyde functional group. Its structure is defined as:

- IUPAC Name: (6Z,9Z,12Z,15Z,18Z)-henicosa-6,9,12,15,18-pentaynal

- Molecular Formula: Likely C₂₁H₂₄O (calculated based on five triple bonds and one aldehyde group)

- CAS Number: 1797121-70-0

- Key Features: High rigidity due to triple bonds, reactivity from the aldehyde group, and synthetic origin.

This compound is primarily used in organic synthesis and materials science due to its conjugated triple bonds, which enable applications in click chemistry or polymerization .

Properties

CAS No. |

1797121-70-0 |

|---|---|

Molecular Formula |

C21H22O |

Molecular Weight |

290.406 |

IUPAC Name |

henicosa-6,9,12,15,18-pentaynal |

InChI |

InChI=1S/C21H22O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22/h21H,2,5,8,11,14,17-20H2,1H3 |

InChI Key |

IWVFIYCUAFADOP-UHFFFAOYSA-N |

SMILES |

CCC#CCC#CCC#CCC#CCC#CCCCCC=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: 6,9,12,15,18-Heneicosapentaynal can be synthesized through a series of reactions involving the formation of multiple triple bonds along a carbon chain. One common method involves the use of alkyne coupling reactions, where smaller alkyne units are joined together under specific conditions to form the desired compound. The reaction typically requires a palladium catalyst and a base, such as potassium carbonate, to facilitate the coupling process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product. Solvents like chloroform, dichloromethane, and methanol are commonly used to dissolve the reactants and facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions: 6,9,12,15,18-Heneicosapentaynal undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.

Reduction: The triple bonds can be reduced to form alkenes or alkanes.

Substitution: The hydrogen atoms on the carbon chain can be substituted with other functional groups.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium or platinum catalyst.

Substitution: Halogenation reagents like bromine or chlorine in the presence of a catalyst.

Major Products Formed:

Oxidation: Henicosa-6,9,12,15,18-pentanoic acid.

Reduction: Henicosa-6,9,12,15,18-pentene or Henicosane.

Substitution: Halogenated derivatives of this compound.

Scientific Research Applications

6,9,12,15,18-Heneicosapentaynal has a wide range of applications in scientific research, including:

Chemistry: Used as a building block in organic synthesis to create more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6,9,12,15,18-Heneicosapentaynal involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The triple bonds in the carbon chain can also participate in various chemical reactions, leading to the formation of reactive intermediates that can further interact with biological molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chain Length and Unsaturation Patterns

Table 1: Structural Comparison of 6,9,12,15,18-Heneicosapentaynal and Analogous Compounds

| Compound Name | Chain Length | Unsaturation Type | Functional Group | CAS Number | Molecular Formula |

|---|---|---|---|---|---|

| This compound | 21 carbons | 5 triple bonds | Aldehyde | 1797121-70-0 | C₂₁H₂₄O (est.) |

| 6,9,12,15,18-Heneicosapentaynoic Acid | 21 carbons | 5 triple bonds | Carboxylic acid | 1797024-23-7 | C₂₁H₂₄O₂ (est.) |

| Heneicosapentaenoic Acid (HPA) | 21 carbons | 5 double bonds | Carboxylic acid | 24257-10-1 | C₂₁H₃₂O₂ |

| Eicosapentaenoic Acid (EPA) | 20 carbons | 5 double bonds | Carboxylic acid | 10417-94-4 | C₂₀H₃₀O₂ |

| Docosapentaenoic Acid (DPA) | 22 carbons | 5 double bonds | Carboxylic acid | 24880-45-3 | C₂₂H₃₄O₂ |

Key Observations :

- Chain Length : Heneicosapentaynal (C21) bridges the gap between EPA (C20) and DPA (C22), offering intermediate physicochemical properties .

- Unsaturation : Unlike EPA, HPA, and DPA (which have double bonds), Heneicosapentaynal’s triple bonds confer greater rigidity and reactivity, making it less common in natural systems but valuable in synthetic chemistry .

Functional Group Derivatives

Heneicosapentaynal has several derivatives (Table 2), which highlight its versatility:

Table 2: Derivatives of this compound

| Derivative Name | Functional Group | CAS Number |

|---|---|---|

| This compound | Aldehyde | 1797121-70-0 |

| 6,9,12,15,18-Heneicosapentaynoic Acid | Carboxylic acid | 1797024-23-7 |

| Heneicosapentaynoic Acid Ethyl Ester | Ethyl ester | 1797103-56-0 |

| Heneicosapentaynoic Acid Methyl Ester | Methyl ester | Not listed |

Key Observations :

Physicochemical Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.